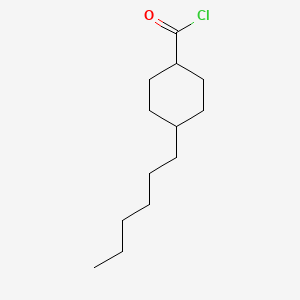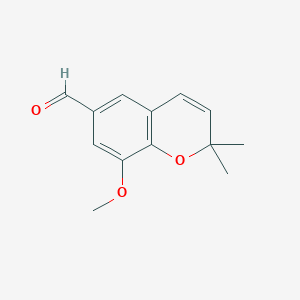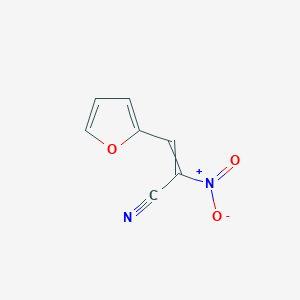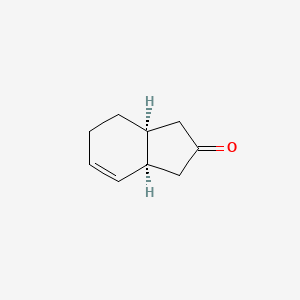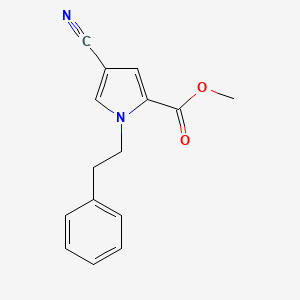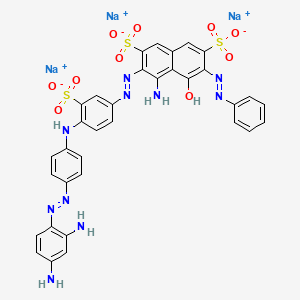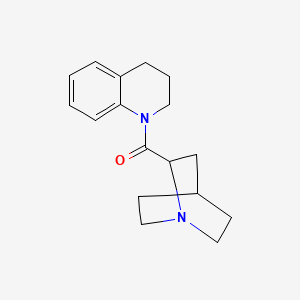
Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1-(1-azabicyclo(222)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- is a complex organic compound that features a quinoline core fused with a bicyclic azabicyclo octane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- typically involves multi-step organic reactions. One common approach is the enantioselective construction of the azabicyclo octane scaffold, which can be achieved through various methodologies . These methods often start with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure. The stereochemical control can be achieved directly during the transformation that generates the azabicyclo octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Quinoline, 1-(1-azabicyclo(2.2.2)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Quinoline, 1-(1-azabicyclo(222)oct-2-ylcarbonyl)-1,2,3,4-tetrahydro- is unique due to its specific combination of a quinoline core and an azabicyclo octane structure This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
69907-18-2 |
|---|---|
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-2-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C17H22N2O/c20-17(16-12-13-7-10-18(16)11-8-13)19-9-3-5-14-4-1-2-6-15(14)19/h1-2,4,6,13,16H,3,5,7-12H2 |
InChI-Schlüssel |
VQFXHSJKRZAPNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC4CCN3CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


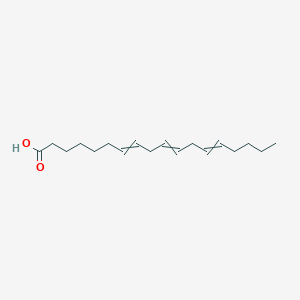
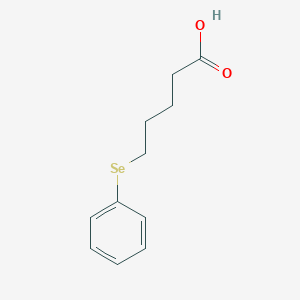

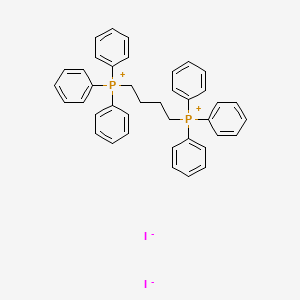
![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
